3-(Sulfomethyl)oxetane-3-carboxylic acid

Lipophilicity Drug design Physicochemical property optimization

For researchers needing a compact, permanently ionized oxetane building block, this compound solves the challenge of achieving high aqueous solubility and strong ionic interactions without increasing molecular weight. Unlike neutral sulfonamide or hydroxymethyl analogs, the -SO₃H group (pKₐ <0) remains fully deprotonated at physiological pH, enabling salt-bridge formation with basic residues (Arg/Lys) that neutral congeners cannot replicate. - XLogP3 -1.9, TPSA 109 Ų, HBA 6 - fits fragment space (Rule-of-3) with enhanced target engagement - Fully oxidized sulfonate eliminates oxidative metabolic liability; ideal for ADC linkers and prodrug solubilization - Available in 0.1 g to 10 g sizes; 95% purity; custom synthesis and bulk quantities upon request

Molecular Formula C5H8O6S
Molecular Weight 196.17
CAS No. 2002032-76-8
Cat. No. B2616972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sulfomethyl)oxetane-3-carboxylic acid
CAS2002032-76-8
Molecular FormulaC5H8O6S
Molecular Weight196.17
Structural Identifiers
SMILESC1C(CO1)(CS(=O)(=O)O)C(=O)O
InChIInChI=1S/C5H8O6S/c6-4(7)5(1-11-2-5)3-12(8,9)10/h1-3H2,(H,6,7)(H,8,9,10)
InChIKeyVMWFQDGZNQQLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Sulfomethyl)oxetane-3-carboxylic acid: Physicochemical & Structural Profile


3-(Sulfomethyl)oxetane-3-carboxylic acid (CAS 2002032-76-8) is a 3,3-disubstituted oxetane building block bearing a sulfonic acid (–SO₃H) group on the 3-methylene substituent and a carboxylic acid (–CO₂H) directly at the oxetane 3-position [1]. With a molecular formula of C₅H₈O₆S and a molecular weight of 196.18 g·mol⁻¹, it is a compact, highly polar, bifunctional scaffold [1]. The oxetane ring imposes ~106 kJ·mol⁻¹ ring strain while retaining kinetic stability under neutral conditions, and the sulfonic acid group confers strong acidity (predicted pKₐ < 0 for –SO₃H; pKₐ ~4–5 for –CO₂H), permanent negative charge at physiological pH, and exceptionally low computed lipophilicity (XLogP3 = −1.9) [1]. These features position this compound as a differentiated, hydrophilic, ionization-state-controlled building block for medicinal chemistry, fragment-based drug discovery (FBDD), and specialty polymer synthesis.

1
Strained oxetane scaffold Kinetically stable under neutral conditions; supports ring-opening chemistry and post-polymerization modification.
2
Ionization-state control Sulfonic acid fully deprotonated at physiological pH, conferring permanent negative charge for ionic interactions.
3
Hydrophilic fragment space Exceptionally low computed lipophilicity combined with high polar surface area; fits fragment-based and polar building-block workflows.

3-(Sulfomethyl)oxetane-3-carboxylic acid: Differentiation from Analogs


Oxetane-3-carboxylic acid derivatives with different 3-methylene substituents (sulfonamide –SO₂NH₂, hydroxymethyl –CH₂OH, methanesulfonyl –SO₂CH₃, or unsubstituted –H) are not interchangeable with the sulfonic acid analog. Each substituent produces a distinct ionization state at physiological pH, a different hydrogen-bond donor/acceptor profile, and a different lipophilicity window, all of which govern aqueous solubility, passive membrane permeability, and off-target binding [1][2]. The sulfonic acid group is fully deprotonated at pH 7.4 (predicted pKₐ ≈ −2), whereas the sulfonamide analog remains neutral. This has been shown to produce measurable LogD differences that influence in vivo distribution volume (Vss) and metabolic clearance in oxetane-containing clinical candidates [1]. Furthermore, the oxetane ring itself is susceptible to performic acid-induced ring opening, meaning that oxidizable sulfur substituents (e.g., thioesters, sulfides) carry an intrinsic chemical stability liability not shared by the fully oxidized sulfonate [2]. These differences are quantifiable and are unpacked in Section 3.

Risk Factor
Target Compound
Analog Substitutes
Ionization state
Fully deprotonated at pH 7.4; permanent negative charge
Sulfonamide remains neutral; may shift LogD, distribution volume, and permeability
H-bond acceptors
Higher HBA count supports fragment elaboration and target engagement
Sulfonamide and unsubstituted analogs offer fewer H-bond acceptors; may alter binding-interaction profile
Sulfur oxidation
Fully oxidized S(VI) sulfonate; class-level evidence as metabolic dead-end
Lower oxidation states (sulfonamide, thioether) may introduce oxidative metabolism or hydrolytic instability

3-(Sulfomethyl)oxetane-3-carboxylic acid: Quantitative Evidence vs. Analogs


Lipophilicity (XLogP3): Sulfonic vs. Sulfonamide

The target compound exhibits an XLogP3 of −1.9, which is 0.28 log units lower (more hydrophilic) than the sulfonamide analog 3-(sulfamoylmethyl)oxetane-3-carboxylic acid (LogP = −1.6239) [1], and approximately 1.0 log unit lower than the unsubstituted parent oxetane-3-carboxylic acid (LogP = −0.90) . In the context of lead optimization, a ΔLogP of −0.3 to −1.0 is recognised as sufficient to meaningfully reduce non-specific binding, lower Vss, and improve thermodynamic solubility, as demonstrated across multiple oxetane-containing clinical candidates [2].

Lipophilicity
Class-level
XLogP3 = −1.9 (target) vs −1.62 (sulfonamide) vs −0.90 (unsubstituted); Δ ≈ −0.3 to −1.0 log units
Reported lower lipophilicity may support higher aqueous solubility and reduced non-specific binding
Computed values; experimental LogD₇.₄ not available
Lipophilicity Drug design Physicochemical property optimization

TPSA: Permeability–Solubility Trade-off

The target compound has a computed TPSA of 109 Ų, exceeding that of the sulfonamide analog (TPSA = 106.69 Ų) by 2.3 Ų [1] and far surpassing the hydroxymethyl analog (PSA = 38.77 Ų, Δ = +70.2 Ų) [2]. In drug design, TPSA values above 100 Ų are typically associated with reduced passive transcellular permeability but enhanced aqueous solubility and paracellular transport. The oxetane literature establishes that TPSA modulation of this magnitude can shift oral absorption mechanisms from transcellular toward paracellular, with implications for formulation strategy .

Polar Surface Area
Class-level
TPSA = 109 Ų (target) vs 106.69 Ų (sulfonamide) vs 38.77 Ų (hydroxymethyl)
TPSA above 100 Ų reported; may shift permeability-solubility trade-off toward paracellular transport
Computed values; may inform formulation strategy during lead optimization
Membrane permeability Solubility Fragment-based drug discovery

HBA Count: Fragment Elaboration Advantage

The sulfonic acid group provides 6 hydrogen bond acceptors (HBA) compared to 4 HBA for the sulfonamide analog [1] and 3 HBA for the parent oxetane-3-carboxylic acid . This two-HBA advantage is significant in fragment-based drug discovery, where increasing HBA count from the canonical Rule-of-3 limit (≤3) to up to 6 has been advocated to provide additional binding elements and more vectors for chemical elaboration during fragment growth [2]. 2-Sulfonyl-oxetanes have been explicitly validated as 3-dimensional fragments with desirable physicochemical properties for fragment screening, demonstrating that the sulfonyl-oxetane substructure is a privileged fragment motif [3].

H-Bond Acceptors
Class-level
HBA = 6 (target) vs 4 (sulfonamide) vs 3 (unsubstituted parent)
Higher HBA count may support fragment elaboration strategy and target-engagement profiling
Sulfonyl-oxetane motif reported as privileged fragment scaffold
Fragment-based drug discovery Binding interactions Lead elaboration

Metabolic Stability: Sulfonic Acid vs. Analogs

Sulfonic acids (–SO₃H) are recognised as 'dead-end' oxidation products in mammalian metabolism; no biological pathway for sulfonic acid reduction has been identified [1]. This contrasts with sulfonamides (–SO₂NH₂), which can undergo N-dealkylation and hydrolysis, and thioethers (–S–), which are substrates for cytochrome P450-mediated S-oxidation. Furthermore, the Science of Synthesis compilation reports that performic acid oxidation of oxetane thioester derivatives leads to oxetane ring opening, whereas Oxone-mediated oxidation directly yields the stable sulfonic acid without ring degradation [2]. For procurement decisions, this means the sulfonic acid analog carries an intrinsically lower risk of oxidative metabolism at the sulfur center and superior chemical stability during synthesis and storage relative to lower-oxidation-state sulfur analogs.

Metabolic Stability
Class-level
Sulfonic acid (S(VI)): dead-end oxidation product; no known biological reduction pathway
Class-level evidence supports sulfonic acid as metabolically inert at the sulfur center
Sulfonamide and thioether analogs may undergo oxidative metabolism or hydrolysis
Metabolic stability Oxidative metabolism Drug design

pH Stability of Sulfonyl-Oxetane Scaffolds

A dedicated stability study by Morgan, Hollingsworth, and Bull (2015) assessed mono-substituted aryl sulfonyl oxetanes across the pH range 1 to 10 and reported good half-life values throughout this range, confirming that the sulfonyl-oxetane substructure is chemically robust under assay-relevant conditions spanning strongly acidic to moderately basic environments [1]. This pH stability profile is directly relevant to 3-(sulfomethyl)oxetane-3-carboxylic acid, which shares the same sulfonyl-oxetane core connectivity (R–SO₂–oxetane). By comparison, oxetane-3-carboxylic acid analogs bearing ester or thioester linkages are susceptible to hydrolysis under acidic or basic conditions, limiting their utility in long-duration biochemical assays or formulations requiring extended shelf-life [2].

pH Stability
Class-level
Sulfonyl-oxetane fragments: reported good half-life values across pH 1–10
Reported pH stability profile may support biochemical assay compatibility and long-term storage
Data from 2-sulfonyl-oxetane fragments; inferred for target scaffold
Chemical stability Fragment library design Assay compatibility

Commercial Availability & Pricing Comparison

The target compound is commercially available at 95% purity from Enamine (EN300-7536536) at $317.00 per 0.1 g and $3,929.00 per 10 g [1]. The sulfonamide analog (CAS 1955520-32-7, 98% purity) is priced at approximately ¥1,500–¥2,000 per 0.1 g (~$210–$280) from Leyan, making it moderately less expensive per unit mass . However, the sulfonamide analog is available at higher purity (98% vs. 95%), which may reduce the need for additional purification in sensitive applications. The methanesulfonyl analog (CAS 1955520-30-5) is available from CymitQuimica at €297 per 25 mg, making it substantially more expensive per gram despite having a less polar sulfone group . For procurement decisions, the target compound occupies a middle cost position while offering the highest polarity, the most hydrogen bond acceptors, and the metabolic 'dead-end' advantage of the sulfonic acid group.

Commercial Pricing
Source review
~$3,170/g (95%) target | ~$2,100–2,800/g (98%) sulfonamide | ~$12,000/g methanesulfonyl
Reported middle-cost position with highest polarity and HBA count among analogs
2025 supplier pricing; research-scale quantities from Enamine and Leyan
Procurement Building block sourcing Cost efficiency

3-(Sulfomethyl)oxetane-3-carboxylic acid: Priority Application Scenarios


FBDD Library Design for Challenging Targets

With MW 196 g·mol⁻¹, XLogP3 −1.9, HBA 6, and TPSA 109 Ų, this compound fits within 'fragment space' (Rule-of-3: MW < 300, clogP ≤ 3) while exceeding the conventional HBA ≤ 3 limit, providing more interaction points for target engagement [1]. 2-Sulfonyl-oxetanes have been explicitly validated as 3-dimensional fragments suitable for fragment screening, and the sulfonic acid group's permanent negative charge at pH 7.4 enables ionic interactions (e.g., salt bridges with Arg/Lys residues) that neutral sulfonamide fragments cannot form [1][2]. This makes the compound particularly suited for FBDD campaigns against protein–protein interaction targets and targets with basic binding pockets, where achieving high ligand efficiency from compact, polar fragments is essential [3].

PK Optimization via Ionization-State Modulation

The sulfonic acid group is fully ionized at physiological pH, imparting a permanent negative charge and exceptionally low LogD that directly influences volume of distribution (Vss) and metabolic clearance. The oxetane drug discovery literature demonstrates that oxetane introduction reduces adjacent amine pKₐH and lowers Vss; the sulfonic acid takes this principle to its thermodynamic extreme [4]. For lead series where high Vss or excessive tissue accumulation is limiting, replacing a neutral or weakly acidic 3-methylene substituent with –CH₂SO₃H provides a quantifiable ~1.0 log unit reduction in LogP relative to the unsubstituted parent and a ~0.3 log unit reduction relative to the sulfonamide analog , offering a rational, incremental approach to Vss reduction without increasing molecular weight beyond 200 Da.

Hydrophilic Polymer & Hydrogel Building Block

The bifunctional nature of this compound—oxetane ring for cationic ring-opening polymerization (CROP) and sulfonic acid + carboxylic acid for post-polymerization modification—makes it a differentiated monomer for synthesizing highly hydrophilic, ionically crosslinked polymer networks [5]. Oxetane-containing compounds together with carboxylic acids are patented for use as adhesives, sealants, and encapsulants in LED device assembly, where controlled hydrophilicity and ionic content are critical performance parameters [6]. The sulfonic acid group's permanent charge provides stronger and more pH-independent ionic interactions than carboxylic acid alone, enabling hydrogel formulations with tailored swelling ratios, drug release kinetics, and stimuli-responsive behaviour .

Metabolically Stable Linker Conjugation

The carboxylic acid handle allows facile conjugation via amide or ester bond formation, while the sulfonic acid remains as a permanent, metabolically inert solubilizing group. This 'conjugate-and-go' strategy is supported by the class-level evidence that sulfonic acids are metabolic dead-end oxidation products, with no known biological reduction pathway [7]. In comparison, sulfonamide-containing conjugates are susceptible to N-dealkylation and hydrolysis, potentially generating metabolites with altered pharmacology. For antibody–drug conjugate (ADC) linker design, prodrug solubilization, or fluorescent probe development requiring long-circulating or renally cleared constructs, the sulfonic acid provides a predictable, clearance-friendly polarity handle without introducing oxidative metabolic liability at the sulfur center.

Application
Selection Property
Validation Focus
Fragment-based library design
Fragment-space polarity profile with high HBA count and permanent negative charge
Target engagement with basic binding pockets; ionic interaction capacity review
PK property modulation research
Ionization-state-controlled LogD at physiological pH
Volume of distribution and clearance endpoint review
Hydrophilic polymer synthesis
Bifunctional monomer for cationic ring-opening polymerization and ionic crosslinking
Swelling ratio and stimuli-responsive behavior evaluation
Metabolically stable conjugation
Sulfonic acid as permanent, metabolically inert solubilizing handle
Conjugate stability and clearance pathway review
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